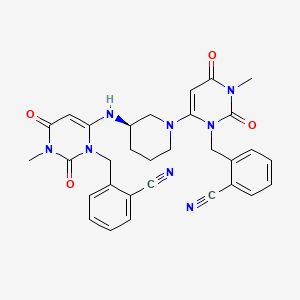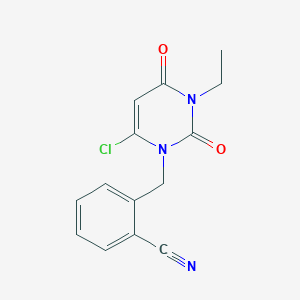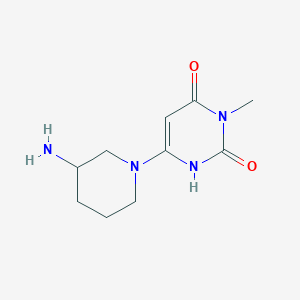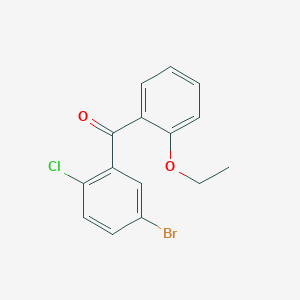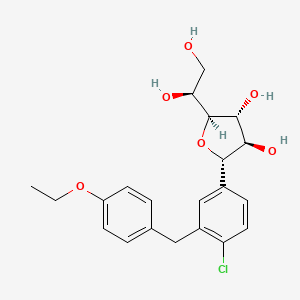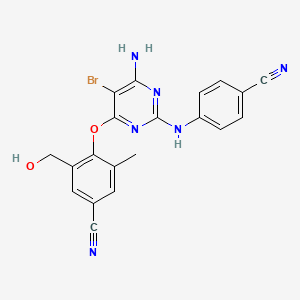
モノヒドロキシエトラビリン
説明
Monohydroxy Etravirine is a derivative of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections . Etravirine is known for its activity against NNRTI-resistant HIV strains and a higher genetic barrier to the development of resistance . Monohydroxy Etravirine retains these properties while exhibiting unique characteristics due to the presence of a hydroxyl group.
科学的研究の応用
Monohydroxy Etravirine has several scientific research applications:
作用機序
Target of Action
Monohydroxy Etravirine, like its parent compound Etravirine, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . Its primary target is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus.
Mode of Action
Monohydroxy Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking its DNA-dependent and RNA-dependent polymerase activity . This action prevents the virus from replicating within the host cells.
Biochemical Pathways
The primary biochemical pathway affected by Monohydroxy Etravirine is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, the drug prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .
Pharmacokinetics
The pharmacokinetic profile of Monohydroxy Etravirine is expected to be similar to that of Etravirine. Etravirine exhibits the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . The pharmacokinetic profile of Etravirine supports twice-daily dosing .
Result of Action
The result of Monohydroxy Etravirine’s action is the inhibition of HIV-1 replication , which helps to control the progression of HIV-1 infection . It retains activity against wild-type and most NNRTI-resistant HIV .
Action Environment
The action of Monohydroxy Etravirine can be influenced by various environmental factors, including the presence of other drugs. Etravirine demonstrates bi-directional drug–drug interaction potential through its interaction as a cytochrome P450 isozyme substrate, inhibitor, and inducer . Therefore, the efficacy and stability of Monohydroxy Etravirine could be affected by the presence of other drugs that interact with the same CYP isozymes .
生化学分析
Biochemical Properties
Monohydroxy Etravirine interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized by the cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . The compound exhibits bi-directional drug-drug interaction potential through its interaction as a CYP isozyme substrate, inhibitor, and inducer .
Cellular Effects
Monohydroxy Etravirine exerts its effects on various types of cells, particularly those infected with HIV-1. It directly inhibits the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity . This inhibition does not extend to human DNA polymerase alpha, beta, or gamma .
Molecular Mechanism
The molecular mechanism of action of Monohydroxy Etravirine involves direct binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting its function . This binding blocks the polymerase activity of the enzyme, preventing the synthesis of DNA from the RNA genome of the virus .
Temporal Effects in Laboratory Settings
The parent compound Etravirine has been shown to retain activity against wild-type and most NNRTI-resistant HIV over time .
Metabolic Pathways
Monohydroxy Etravirine is involved in metabolic pathways mediated by the CYP isozymes: CYP3A4, CYP2C9, and CYP2C19 . These enzymes play a crucial role in the metabolism of the compound, influencing its pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
The transport and distribution of Monohydroxy Etravirine within cells and tissues are likely influenced by its interactions with various proteins and enzymes, including the CYP isozymes
Subcellular Localization
Given its role as an inhibitor of the reverse transcriptase enzyme of HIV-1, it is likely to be found in regions of the cell where this enzyme is active .
準備方法
The synthesis of Monohydroxy Etravirine involves several steps, including halogenation, nucleophilic substitution, and amination reactions. One practical method involves a microwave-promoted amination, which significantly reduces reaction time and improves yield . The synthetic routes can be divided into two main methods:
Halogenated Pyridines as Starting Materials: This method involves the use of 5-bromo-2,4,6-trichloropyrimidine or 2,4,6-trichloropyrimidine as starting materials.
4-Guanidinobenzonitrile as Starting Material: This method uses 4-guanidinobenzonitrile as the starting material or intermediate.
化学反応の分析
Monohydroxy Etravirine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent compound, Etravirine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halides like thionyl chloride.
類似化合物との比較
Monohydroxy Etravirine is compared with other NNRTIs, such as:
Nevirapine: A first-generation NNRTI with a lower genetic barrier to resistance.
Efavirenz: Another first-generation NNRTI with a higher incidence of side effects.
特性
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-(hydroxymethyl)-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O2/c1-11-6-13(9-23)7-14(10-28)17(11)29-19-16(21)18(24)26-20(27-19)25-15-4-2-12(8-22)3-5-15/h2-7,28H,10H2,1H3,(H3,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEOCSSSLMRMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858135 | |
| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-68-8 | |
| Record name | Monomethylhydroxy etravirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOMETHYLHYDROXY ETRAVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZR677MYJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


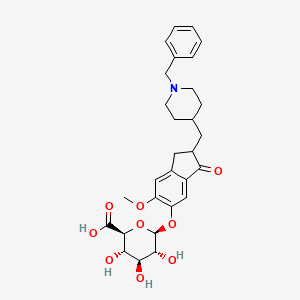
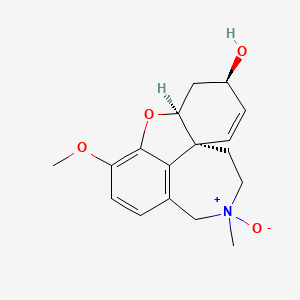

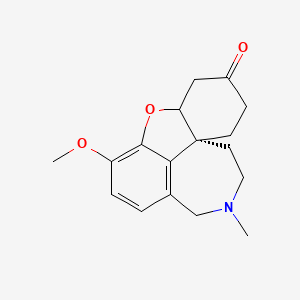
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
